Adafenoxate

Catalog No.
S517190
CAS No.
82168-26-1
M.F
C20H26ClNO3
M. Wt
363.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Adafenoxate

CAS Number

82168-26-1

Product Name

Adafenoxate

IUPAC Name

2-(1-adamantylamino)ethyl 2-(4-chlorophenoxy)acetate

Molecular Formula

C20H26ClNO3

Molecular Weight

363.9 g/mol

InChI

InChI=1S/C20H26ClNO3/c21-17-1-3-18(4-2-17)25-13-19(23)24-6-5-22-20-10-14-7-15(11-20)9-16(8-14)12-20/h1-4,14-16,22H,5-13H2

InChI Key

PLSMXIQMWYSHIV-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)NCCOC(=O)COC4=CC=C(C=C4)Cl

solubility

Soluble in DMSO

Synonyms

2-(1-adamantylamino)ethyl(p-chlorophenoxy)acetate, adafenoxate

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NCCOC(=O)COC4=CC=C(C=C4)Cl

The exact mass of the compound Adafenoxate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Glycolates - Phenoxyacetates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Adafenoxate is a derivative of phenoxyacetic acid and is known for its nootropic effects, which may enhance cognitive functions such as memory and learning. It is chemically characterized as 4-chlorophenoxyacetyl-2-dimethylaminoethanol. This compound is often discussed in the context of its ability to influence neurotransmitter levels in the brain, particularly biogenic monoamines like noradrenaline, dopamine, and serotonin .

Research indicates that adafenoxate exhibits significant influence on brain biogenic monoamines. In experimental studies on rats, it was found to increase noradrenaline levels in the striatum while decreasing it in the hypothalamus. Similarly, it raised dopamine levels in the cerebral cortex and hypothalamus but lowered them in the striatum. Additionally, serotonin levels were increased in the cerebral cortex but decreased in the hippocampus . These alterations suggest that adafenoxate may enhance cognitive functions by modulating neurotransmitter systems.

The synthesis of adafenoxate typically starts with 4-chlorophenoxyacetic acid. The process involves converting this acid into its acid chloride form, which then reacts with dimethylaminoethanol to yield adafenoxate . This method underscores the compound's synthetic accessibility for research and potential therapeutic use.

Adafenoxate is primarily researched for its nootropic effects. It has been explored for potential applications in treating cognitive decline associated with aging and various neurological disorders. Its ability to modulate neurotransmitter levels makes it a candidate for further investigation in conditions such as Alzheimer's disease and other forms of dementia .

Studies have shown that adafenoxate interacts with several neurotransmitter systems. Its effects on monoamine uptake indicate that it may serve as an inhibitor of monoamine transporters, thereby enhancing the availability of these neurotransmitters in synaptic clefts. This mechanism could be responsible for its cognitive-enhancing properties . Interaction studies also suggest that adafenoxate may exhibit synergistic effects when combined with other nootropic agents like meclofenoxate and citicoline .

Adafenoxate shares structural and functional similarities with other nootropic compounds. Below is a comparison highlighting its uniqueness:

CompoundMain EffectsUnique Features
AdafenoxateIncreases biogenic monoaminesHydrolyzes into two active components
MeclofenoxateEnhances cognitive function; similar structurePrimarily acts as a cholinergic agent
CiticolineSupports memory; increases phosphatidylcholineNaturally occurring; broader neurological benefits
DimethylaminoethanolCognitive enhancement; mood improvementDirect precursor to several nootropics

Adafenoxate's distinct mechanism of action through specific modulation of neurotransmitter levels sets it apart from these similar compounds. While meclofenoxate and citicoline also exhibit cognitive-enhancing properties, their primary mechanisms differ, focusing more on cholinergic pathways or phospholipid metabolism.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

363.1601214 g/mol

Monoisotopic Mass

363.1601214 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

B8VQU4C05J

MeSH Pharmacological Classification

Nootropic Agents

Other CAS

82168-26-1

Wikipedia

Adafenoxate

Dates

Last modified: 02-18-2024
1: Stancheva SL, Alova LG. Biogenic monoamine uptake by rat brain synaptosomes during aging. Effects of nootropic drugs. Gen Pharmacol. 1994 Sep;25(5):981-7. PubMed PMID: 7835648.
2: Hadjiivanova CI, Stancheva SL. In vitro and in vivo effect of the nootropic agent adafenoxate on the 5-HT1 sites in different rat brain structures. Gen Pharmacol. 1994 Sep;25(5):977-9. PubMed PMID: 7835647.
3: Genkova-Papazova MG, Stancheva SL, Alova LG, Lazarova-Bakarova MB. Adafenoxate abolishes the amnesia induced by neonatal 6-hydroxydopamine treatment in rats. Methods Find Exp Clin Pharmacol. 1993 Jun;15(5):267-71. PubMed PMID: 8412411.
4: Petkov VD, Markovska VL, Petkov VV. Effects of serotoninergic receptor antagonists and their combination with scopolamine on memory. Acta Physiol Pharmacol Bulg. 1991;17(1):21-8. PubMed PMID: 1815467.
5: Lazarova-Bakarova MB, Petkova BP, Todorov IK, Petkov VD. Memory impairment induced by combined disturbance of noradrenergic and dopaminergic neurotransmissions: effects of nootropic drugs. Acta Physiol Pharmacol Bulg. 1991;17(1):29-34. PubMed PMID: 1667717.
6: Stancheva SL, Alova LG. Age-related changes of cyclic AMP phosphodiesterase activity in rat brain regions and a new phosphodiesterase inhibitor--nootropic agent adafenoxate. Gen Pharmacol. 1991;22(5):955-8. PubMed PMID: 1662175.
7: Petkov VD, Mosharrof AH, Petkov VV, Kehayov RA. Age-related differences in memory and in the memory effects of nootropic drugs. Acta Physiol Pharmacol Bulg. 1990;16(2):28-36. PubMed PMID: 2281798.
8: Petkov VD, Stancheva SL, Tocuschieva L, Petkov VV. Changes in brain biogenic monoamines induced by the nootropic drugs adafenoxate and meclofenoxate and by citicholine (experiments on rats). Gen Pharmacol. 1990;21(1):71-5. PubMed PMID: 2105261.
9: Petkov VD, Mosharrof AH. Memory effects of the new derivative of the p-chlorophenoxyacetic acid adafenoxate compared to the effects of some cognition-enhancing drugs in rats. Arzneimittelforschung. 1989 Sep;39(9):1133-6. PubMed PMID: 2511850.
10: Stancheva S, Kunova P. Effect of adafenoxate on different rat brain structures monoamine oxidase activity in vitro. Comp Biochem Physiol C. 1989;94(1):41-4. PubMed PMID: 2576744.
11: Todorov S, Petkov V. Comparative studies on the effects of the nootropic drug adafenoxate and of the cerebral vasodilator flunarizine on arterial smooth muscles. Acta Physiol Pharmacol Bulg. 1988;14(3):10-6. PubMed PMID: 3146886.
12: Petkov VD, Mosharrof AH, Petkov VV. Comparative studies on the effects of the nootropic drugs adafenoxate, meclofenoxate and piracetam, and of citicholine on scopolamine-impaired memory, exploratory behavior and physical capabilities (experiments on rats and mice). Acta Physiol Pharmacol Bulg. 1988;14(1):3-13. PubMed PMID: 3136617.
13: Stancheva SL, Petkov VD, Petkov VV. Effects of the nootropic agents adafenoxate and meclofenoxate on brain biogenic monoamines in aged rats. Acta Physiol Pharmacol Bulg. 1988;14(1):14-21. PubMed PMID: 3136616.
14: Petkov VD, Kehayov R. Individually-determined differences in the effects of psychotropic drugs on memory (experiments on rats). Acta Physiol Pharmacol Bulg. 1987;13(3):30-6. PubMed PMID: 3125719.
15: Petkov VD, Popova JS. Effects of the nootropic agents adafenoxate, meclofenoxate and the acetylcholine precursor citicholine on the brain muscarinic receptors (experiments on rats). Acta Physiol Pharmacol Bulg. 1987;13(2):3-10. PubMed PMID: 3118641.
16: Petkov VD, Getova D, Mosharrof AH. A study of nootropic drugs for anti-anxiety action. Acta Physiol Pharmacol Bulg. 1987;13(4):25-30. PubMed PMID: 2896427.

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